molecular formula C22H18ClN5O2S B2552357 N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-52-0

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2552357
M. Wt: 451.93
InChI Key: UGPDXTOFBBIZHD-UHFFFAOYSA-N
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Description

“N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles are heterocyclic compounds, with nitrogen atoms making up part of the ring . The compound also contains a benzamide group and a chlorophenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using methods such as SHELXS-97 and SHELXL-18 . The IR absorption spectra of similar compounds have been characterized by the presence of signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For instance, the Log BCF of a similar compound was determined to be 0.391 (BCF = 2.459) using the regression-based method from Log Kow (BCFWIN v2.17) .

Scientific Research Applications

Synthesis and Biological Activities A variety of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized, showcasing diverse biological activities. These compounds have demonstrated significant antimicrobial, antifungal, and insecticidal activities. For instance, derivatives have been evaluated for their potential as antimicrobial agents against various pathogens, revealing moderate to significant efficacy. This suggests the potential utility of N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide in related fields, subject to specific activity assessments (Flefel et al., 2018; Bhuiyan et al., 2006).

Antiproliferative and Cytotoxic Effects Some derivatives have been investigated for their antiproliferative effects against various cancer cell lines, including melanoma. The findings indicate a potential for these compounds in cancer research, especially in the synthesis of targeted therapies that exploit specific biochemical pathways or molecular targets in cancer cells (Wolf et al., 2004).

Chemical Synthesis and Methodology Development Research into [1,2,4]triazolo[4,3-b]pyridazine derivatives also encompasses the development of novel synthetic routes and methodologies, contributing to the broader field of heterocyclic chemistry. These studies provide valuable insights into the chemistry of related compounds, potentially guiding the synthesis of N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide and its analogs (Madkour, 2002).

Insecticidal Applications Investigations into the insecticidal properties of related compounds against pests such as the cotton leafworm indicate potential applications in agricultural science and pest management. Such studies highlight the versatility of [1,2,4]triazolo[4,3-b]pyridazine derivatives in various applied sciences, suggesting similar possibilities for the compound of interest (Fadda et al., 2017).

Future Directions

The future directions for research on similar compounds often involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . For instance, it was decided to synthesize and study the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2S/c23-17-8-6-15(7-9-17)18(29)14-31-21-11-10-19-25-26-20(28(19)27-21)12-13-24-22(30)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPDXTOFBBIZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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